Dipotassium;nickel(2+);tetracyanide
Description
Significance of Square Planar d⁸ Transition Metal Complexes
The tetracyanonickelate(II) ion is a classic example of a square planar complex, a common geometry for transition metal complexes with a d⁸ electron configuration. fiveable.menumberanalytics.comnumberanalytics.com This arrangement, where four ligands are positioned at the corners of a square around a central metal atom with 90-degree bond angles, is particularly prevalent for metal ions such as nickel(II), palladium(II), and platinum(II). fiveable.menumberanalytics.comwikipedia.org
The significance of the d⁸ configuration in promoting square planar geometry lies in the principles of ligand field theory. fiveable.me In a square planar environment, the d-orbitals of the central metal ion split into four distinct energy levels. numberanalytics.comnumberanalytics.com For a d⁸ metal, the eight electrons can fill the lower energy d-orbitals, leading to a stable, low-spin electronic configuration which is often diamagnetic. numberanalytics.com This geometric arrangement minimizes electron-electron repulsion between the ligands while maximizing the overlap between ligand orbitals and the metal's d-orbitals, thereby enhancing bonding stability. fiveable.mebrainly.com
The unique electronic and structural properties of square planar d⁸ complexes make them important in various chemical applications. They are integral to many homogeneous catalytic processes and are studied for their potential in materials science. numberanalytics.comwikipedia.org The distinct UV-Vis absorption spectra of these complexes provide valuable insights into ligand field strength and the nature of metal-ligand interactions. fiveable.me
Historical Context of [Ni(CN)₄]²⁻ Ion Research
The tetracyanonickelate(II) ion has been a subject of extensive study for many decades, often described as a "poster child" for ligand field theory. nsf.govacs.org Its history is marked by efforts to understand its electronic structure and explain its absorption spectrum, which has been a long-standing challenge. nsf.gov The interpretation of the d-d excited states of this complex anion has been debated, with various computational methods over the years—from early crystal field theory to modern density functional theory (DFT)—predicting different electronic structures. nsf.govresearchgate.net
Early research focused on synthesizing the compound, which is typically prepared by reacting aqueous solutions of nickel(II) salts with potassium cyanide. wikipedia.orgprepchem.com A common method involves the initial precipitation of nickel dicyanide, which then dissolves in excess potassium cyanide to form the tetracyanonickelate(II) complex. wikipedia.org
Spectroscopic studies have been crucial in elucidating the properties of the [Ni(CN)₄]²⁻ ion. In the mid-20th century, researchers like Mason and Cowman conducted detailed absorption spectroscopy experiments on tetracyanonickelate(II) salts. nsf.gov These studies, including polarized electronic spectra at low temperatures, helped to clarify that the intense UV bands in its spectrum were due to allowed d-p transitions. nsf.gov Despite these advances, a definitive and universally accepted assignment of all its electronic transitions remained elusive for a considerable time, prompting revisitations of its spectrum with more advanced spectroscopic and quantum mechanical methods. nsf.govacs.orgresearchgate.net The kinetics of the formation and dissociation of the tetracyanonickelate(II) ion have also been a subject of investigation. acs.org
Fundamental Chemical Structure of the Tetracyanonickelate(II) Anion
The fundamental structure of the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is characterized by its square planar geometry. wikipedia.orgwikipedia.org The central nickel(II) ion (Ni²⁺) is bonded to four cyanide ligands. wikipedia.org The ion possesses D₄h symmetry. wikipedia.orgbrainly.in The nickel atom is bonded to the carbon atom of each cyanide ligand. wikipedia.org
In the solid state, such as in potassium tetracyanonickelate(II), the [Ni(CN)₄]²⁻ anions are often arranged in a columnar structure. wikipedia.orgwikipedia.org The crystal structure of the anhydrous salt, K₂Ni(CN)₄, is monoclinic with the space group P2₁/c. materialsproject.org
Below are tables detailing the key structural parameters of the tetracyanonickelate(II) anion.
Table 1: Bond Lengths in the [Ni(CN)₄]²⁻ Anion Data sourced from reference wikipedia.org
| Bond | Length (Å) |
|---|---|
| Ni-C | 1.87 |
Table 2: Properties of Dipotassium (B57713) Tetracyanonickelate(II) Data sourced from references wikipedia.orgnih.govnih.gov
| Property | Value |
|---|---|
| Chemical Formula | K₂[Ni(CN)₄] |
| Molar Mass | 240.96 g/mol (anhydrous) |
| Appearance | Yellow solid |
| Magnetic Properties | Diamagnetic |
Properties
CAS No. |
14220-17-8 |
|---|---|
Molecular Formula |
C4N4Ni.2K C4K2N4Ni |
Molecular Weight |
240.96 g/mol |
IUPAC Name |
dipotassium;nickel(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI Key |
LXWJYIBQIPSFSE-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
Other CAS No. |
14220-17-8 |
Pictograms |
Acute Toxic; Environmental Hazard |
Related CAS |
48042-08-6 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of K2 Ni Cn 4
Established Laboratory Synthesis Protocols
Synthesis from Nickel(II) Salts and Cyanide Reagents
The primary and most established method for synthesizing potassium tetracyanidonickelate(II) involves the reaction of aqueous solutions of nickel(II) salts with potassium cyanide. wikipedia.orgijmcr.com A common approach is a stepwise synthesis that begins with the precipitation of solid nickel(II) cyanide coordination polymer. This initial step is crucial as it allows for the effective removal of excess potassium salts. wikipedia.org
The general reaction can be represented in two stages:
Ni²⁺ + 2 KCN → Ni(CN)₂ + 2 K⁺ wikipedia.org
Ni(CN)₂ + 2 KCN → K₂[Ni(CN)₄] wikipedia.org
A typical procedure involves the slow addition of a nickel(II) salt, such as nickel(II) sulfate, to a solution of potassium cyanide with constant stirring. ijmcr.com This reaction yields a brilliant red-colored solution of K₂[Ni(CN)₄]·H₂O. ijmcr.com The resulting product from this method is the monohydrate form of the compound. wikipedia.org
Crystallization Techniques for Pure K₂[Ni(CN)₄]·H₂O
To obtain pure, well-formed crystals of K₂[Ni(CN)₄]·H₂O, specific crystallization techniques are employed. After the initial synthesis, the solution is typically heated on a hot plate until small crystals begin to form. ijmcr.com The solution is then allowed to cool, promoting the growth of larger crystals. ijmcr.com
The purification process involves filtering the precipitate under a vacuum and washing it multiple times with distilled water. ijmcr.com Subsequently, the crystals are dried in an oven at a temperature range of 60-70 °C to yield the pure potassium tetracyanidonickelate(II) monohydrate. ijmcr.com The anhydrous form of the salt can be obtained by dehydrating the monohydrate at 100 °C. wikipedia.org
Synthesis of Derivative and Related Coordination Complexes
The tetracyanidonickelate(II) anion, [Ni(CN)₄]²⁻, serves as a versatile building block in the construction of more complex coordination compounds. mdpi.comscispace.comresearchgate.net Its ability to bridge metal centers through its cyanide ligands allows for the formation of a wide array of multidimensional structures. mdpi.com
Preparation of Cyano-Bridged Metal Complexes Incorporating [Ni(CN)₄]²⁻
The [Ni(CN)₄]²⁻ anion is extensively used to create cyano-bridged complexes with various dimensionalities, which have potential applications in areas like magnetism and catalysis. mdpi.com These complexes are formed by reacting K₂[Ni(CN)₄] with other metal complexes.
For instance, four one-dimensional cyano-bridged complexes, [NiL₁][Ni(CN)₄], [CuL₁][Ni(CN)₄], [NiL₂][Ni(CN)₄]·2H₂O, and [CuL₂][Ni(CN)₄]·2H₂O, were synthesized by reacting nickel or copper macrocyclic complexes with K₂[Ni(CN)₄]. mdpi.com In these structures, the [Ni(CN)₄]²⁻ anion bridges the macrocyclic complex cations in trans-positions, forming one-dimensional chains. mdpi.com Similarly, reacting Ni(En)₂₂ with K₂[Ni(CN)₄] in an H-shaped tube has been used to synthesize cyano-bridged complexes with alternating [Ni(en)₂]²⁺ and [Ni(CN)₄]²⁻ ions. researchgate.netresearchgate.net
The cyanide ligands in [Ni(CN)₄]²⁻ can act as bridges between two different metal centers, leading to the formation of heterometallic complexes. For example, the reaction of CuCl₂·2H₂O, dipropylenetriamine (dipn), and K₂[Ni(CN)₄]·2H₂O results in the formation of a one-dimensional zigzag chain of [Cu(dipn)][Ni(CN)₄]. tandfonline.com
Synthesis of Heterometallic Framework Structures and Hofmann-Type Compounds
The [Ni(CN)₄]²⁻ anion is a key component in the synthesis of Hofmann-type compounds, which have the general formula M(L)M'(CN)₄, where M and M' are transition metals and L is a ligand. researchgate.net These compounds often form two-dimensional or three-dimensional frameworks with potential applications in areas like host-guest chemistry. researchgate.netresearchgate.net
For example, two-dimensional cyanide-bridged coordination polymers with a structure similar to Hofmann-type clathrates, [Zn(H₂O)₂Ni(CN)₄]·6(H₂O) and [Zn(H₂O)₂Ni(CN)₄]·3(C₄H₈O₂), were synthesized using [Ni(CN)₄]²⁻ and Zn²⁺ as building blocks. scispace.comsinop.edu.tr The synthesis involves the slow formation of crystals over several weeks. scispace.com
Furthermore, the [Ni(CN)₄]²⁻ unit can be incorporated into more complex heterometallic frameworks. The addition of an aqueous solution of Cu²⁺ to [Ni(CN)₄]²⁻ leads to the precipitation of anhydrous Cu[Ni(CN)₄], which consists of ordered sheets of square-planar Ni(CN)₄ and Cu(NC)₄ units. reading.ac.uk This demonstrates a strategy for creating zeolite-like framework materials. rsc.org
Solid-State Synthesis Reactions
While solution-based methods are common, solid-state reactions also play a role in the chemistry of K₂[Ni(CN)₄] and its derivatives. Solid-state synthesis can be a pathway to obtain new crystalline structures and materials with different physical properties. chemrxiv.orgnih.govchemrxiv.orgresearchgate.netsemanticscholar.org For example, heating cis-[(en)₂CrF(H₂O)][Ni(CN)₄] in the solid state yields the dinuclear complex cis-[(en)₂FCrNCNi(CN)₃]·2H₂O. researchgate.net
Structural Elucidation and Crystallographic Analysis of K2 Ni Cn 4 and Its Derivatives
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful analytical method for the unambiguous determination of a crystalline solid's structure. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions within the crystal lattice.
Determination of Crystal System and Space Group
Crystallographic studies reveal that anhydrous K₂[Ni(CN)₄] crystallizes in the monoclinic system. materialsproject.org This crystal system is characterized by three unequal axes with one axis perpendicular to the other two. The specific space group for this compound is identified as P2₁/c, which describes the symmetry elements present within the unit cell. materialsproject.orgrsc.org The hydrated form, K₂[Ni(CN)₄]·H₂O, also exhibits a monoclinic crystal structure.
Analysis of Lattice Parameters and Unit Cell Dimensions
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions, known as lattice parameters (a, b, c) and the angles between them (α, β, γ), are precisely determined from the diffraction data. For anhydrous K₂[Ni(CN)₄], the lattice parameters have been reported as follows: materialsproject.org
| Parameter | Value |
| a | 4.40 Å |
| b | 7.68 Å |
| c | 13.38 Å |
| α | 90.00° |
| β | 90.82° |
| γ | 90.00° |
| Volume | 451.82 ų |
These parameters define the size and shape of the unit cell.
Characterization of Ni(II) Coordination Geometry (Square Planar)
In K₂[Ni(CN)₄], the nickel(II) ion is coordinated to four cyanide ligands. SC-XRD studies confirm that the [Ni(CN)₄]²⁻ anion possesses a square planar geometry. wikipedia.orgncert.nic.inyoutube.comdoubtnut.com This arrangement is a common coordination geometry for d⁸ metal ions like Ni(II) with strong-field ligands such as cyanide. The nickel atom resides at the center of a square, with the four carbon atoms of the cyanide groups located at the corners. This geometry arises from dsp² hybridization of the nickel ion's orbitals. ncert.nic.inyoutube.com
Interatomic Distances and Angles (Ni-C, C-N, K-N)
The precise bond lengths and angles within the crystal structure provide insight into the nature of the chemical bonds. In K₂[Ni(CN)₄], key interatomic distances have been determined. The C-N bond length is approximately 1.18 Å. materialsproject.org The potassium ions (K⁺) are coordinated to the nitrogen atoms of the cyanide ligands, with K-N bond distances ranging from 2.82 to 3.25 Å. materialsproject.org The Ni-C-N angles in the tetracyanonickelate (B1213329) anion are nearly linear, deviating only slightly from 180 degrees.
Hydrogen Bonding Networks and Role of Co-crystallized Water
In the hydrated form of the compound, K₂[Ni(CN)₄]·H₂O, water molecules are incorporated into the crystal lattice. These water molecules play a crucial role in stabilizing the structure through the formation of hydrogen bonds. Specifically, O-H···N hydrogen bonds are formed between the water molecules and the nitrogen atoms of the cyanide ligands. nih.gov These interactions create a network that links the different components of the crystal structure together.
Powder X-ray Diffraction (XRD) Characterization
Powder X-ray diffraction (XRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
Powder XRD is instrumental in identifying the crystalline phase of K₂[Ni(CN)₄] and its derivatives by comparing the experimental diffraction pattern with known patterns from databases such as the Inorganic Crystal Structure Database (ICSD). For instance, the crystalline phase of K₂[Ni(CN)₄] has been identified corresponding to ICSD file number 24099. rsc.org This technique is also employed to study structural changes that occur during chemical reactions or upon changes in environmental conditions like temperature and humidity. For example, XRD-DSC (Differential Scanning Calorimetry) measurements can track structural transformations, such as hydration and dehydration processes, in real-time. mdpi.com The analysis of the peak positions and intensities in a powder XRD pattern allows for the determination of the unit cell parameters and can be used to refine the crystal structure through methods like Rietveld refinement. nih.gov
Supramolecular Architectures and Polymeric Structures
The square-planar tetracyanidonickelate(II) anion, [Ni(CN)₄]²⁻, is a versatile building block in supramolecular chemistry and the construction of coordination polymers. researchgate.net Its ability to connect with various metal centers through its cyanide ligands facilitates the formation of extended structures with diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. wikipedia.org The geometry of the resulting architecture is influenced by the coordination preferences of the secondary metal ions and the presence of ancillary ligands.
The [Ni(CN)₄]²⁻ anion readily acts as a bridging ligand to link metal centers into one-dimensional (1D) chains. A common strategy involves reacting K₂[Ni(CN)₄] with cationic metal complexes that have available coordination sites. The cyanide ligands can then coordinate to these metal centers, typically through their nitrogen atoms, creating a repeating linear or zigzag pattern.
For instance, four different 1D complexes have been synthesized by reacting K₂[Ni(CN)₄] with nickel(II) or copper(II) macrocyclic complexes. mdpi.com In these structures, the square-planar [Ni(CN)₄]²⁻ unit uses two of its cyanide groups in a trans configuration to bridge two adjacent macrocyclic metal complexes, [ML]²⁺ (where M = Ni or Cu, and L is a hexaazacyclotetradecane ligand). mdpi.com This results in the formation of neutral, infinite linear chains with the general formula [ML][Ni(CN)₄]. mdpi.com Single-crystal X-ray analysis reveals that the central Ni(II)/Cu(II) atoms of the macrocycles achieve a six-coordinated octahedral geometry by bonding to two nitrogen atoms from two different [Ni(CN)₄]²⁻ anions. mdpi.com
Another example is the formation of a 1D zigzag chain in the complex {[Cu(men)₂][Ni(CN)₄]}n, where 'men' is N,N'-dimethylethylenediamine. researchgate.net In this structure, the copper atom is coordinated by two 'men' ligands in the equatorial plane and two nitrogen atoms from bridging cyanide groups in the axial positions, resulting in a distorted octahedral environment. The [Ni(CN)₄]²⁻ unit links these [Cu(men)₂]²⁺ moieties, creating the zigzag chain. researchgate.net Further complexity can arise through interactions like hydrogen bonds, which can assemble these 1D chains into higher-dimensional networks. researchgate.net Cyanido-bridged 3d-4f coordination polymers also demonstrate the formation of 1D chains, where lanthanide ions are connected by hexacyanido metalloligands through two cis cyanido groups, forming crenel-like chains. mdpi.com
Table 1: Examples of 1D Coordination Polymers based on [Ni(CN)₄]²⁻
| Compound Formula | Secondary Metal Complex | Structural Description | Reference(s) |
| [NiL¹][Ni(CN)₄] | [NiL¹]²⁺ | Linear chain | mdpi.com |
| [CuL¹][Ni(CN)₄] | [CuL¹]²⁺ | Linear chain | mdpi.com |
| [NiL²][Ni(CN)₄]·2H₂O | [NiL²]²⁺ | Linear chain | mdpi.com |
| [CuL²][Ni(CN)₄]·2H₂O | [CuL²]²⁺ | Linear chain | mdpi.com |
| {[Cu(men)₂][Ni(CN)₄]}n | [Cu(men)₂]²⁺ | Zigzag chain | researchgate.net |
| L¹ = 1,8-dimethyl-1,3,6,8,10,13-hexaazacyclotetradecane; L² = 1,8-dipropyl-1,3,6,8,10,13-hexaazacyclotetradecane; men = N,N'-dimethylethylenediamine |
Two-dimensional (2D) networks can be constructed when the [Ni(CN)₄]²⁻ anion uses its cyanide ligands to link metal centers in a planar fashion. A classic example of this is the family of Hofmann-type clathrates. wikipedia.org These coordination polymers have the general formula M(L₂)Ni(CN)₄·nG, where M is a divalent metal ion (like Zn²⁺) and L is a ligand such as water or ammonia (B1221849). wikipedia.orgscispace.com
In these structures, the [Ni(CN)₄]²⁻ anions and M²⁺ cations form infinite 2D sheets. The nickel atom maintains its square-planar geometry within the [Ni(CN)₄]²⁻ unit, while the M²⁺ cation is typically octahedrally coordinated, binding to four nitrogen atoms from four different tetracyanidonickelate units in its equatorial plane and two axial ligands (L). wikipedia.org This arrangement creates a polymeric grid-like layer, {M[Ni(CN)₄]}n. The axial ligands project above and below this plane, creating cavities between the layers that can trap guest molecules (G), such as benzene (B151609) or 1,4-dioxane. wikipedia.orgscispace.comroaldhoffmann.com The formation of these layered materials is a foundational concept for metal-organic frameworks (MOFs). wikipedia.org
More complex 2D architectures are also possible. For example, reacting dinuclear building blocks like [Cu₂(μ-aminopolyalcoholate)₂]²⁺ with [Ni(CN)₄]²⁻ can lead to 2D layered structures. nih.govacs.org In one such case, the diamagnetic [Ni(CN)₄]²⁻ anions act as linkers between the copper dimers, forming a 2D metal-organic architecture. nih.govacs.org Additionally, nonclassical C-H···N interactions can link individual complex molecules, such as [Ni(CN)₂(C₁₀H₁₆N₄)], into a warped two-dimensional net. nih.gov
Table 2: Characteristics of Hofmann-type Clathrates
| Compound Formula | Host Structure | Guest Molecule (G) | Structural Feature | Reference(s) |
| Ni(NH₃)₂Ni(CN)₄·2C₆H₆ | {Ni[Ni(CN)₄]}n layers | Benzene | 2D sheet-like polymer | wikipedia.org |
| Zn(H₂O)₂Ni(CN)₄·6H₂O | {Zn[Ni(CN)₄]}n layers | Water | 2D cyanide-bridged polymer | scispace.com |
| Zn(H₂O)₂Ni(CN)₄·3(C₄H₈O₂) | {Zn[Ni(CN)₄]}n layers | 1,4-dioxane | 2D cyanide-bridged polymer | scispace.com |
| Ni(NH₃)₂Ni(CN)₄·2C₆D₆ | {Ni[Ni(CN)₄]}n layers | Deuterated Benzene | Space group P4/m confirmed | researchgate.net |
| Zn(NH₃)₂Ni(CN)₄·2C₆H₆ | {Zn[Ni(CN)₄]}n layers | Benzene | Space group P4/m confirmed | researchgate.net |
The extension of cyanidonickelate-based structures into three dimensions occurs when the bridging pattern is not restricted to a plane. This can be achieved by using secondary metal centers with suitable coordination geometries that direct bonds out of the 2D plane or by linking 2D layers together with pillar-like ligands.
Another route to 3D structures involves the assembly of 2D layers, such as those found in T(H₂O)₂[Ni(CN)₄]·xH₂O (where T is a divalent 3d metal), which are then linked into an ordered 3D structure through networks of hydrogen bonds involving the coordinated and guest water molecules. rsc.org Similarly, 3D pillar-layered networks can be formed where inorganic layers, such as Ni(II)-CrO₄, are connected by auxiliary ligands, demonstrating a common strategy in coordination polymer design. mdpi.comnih.gov While not directly composed of K₂[Ni(CN)₄], these structures illustrate the principle of building 3D frameworks from lower-dimensional units. The development of novel three-dimensional polymer-metal-carbon frameworks highlights the broad interest in creating robust, porous materials for various applications. nih.gov
Table 3: Examples of 3D Frameworks Involving Tetracyanidonickelate
| Compound/System | Description | Key Features | Reference(s) |
| [Fe(bpmp){Ni(CN)₄}] | Distorted 3D Hofmann-like framework | Doubly interpenetrated network | researchgate.net |
| T(H₂O)₂[Ni(CN)₄]∙xH₂O (T=divalent 3d metal) | Stacked 2D layers forming a 3D structure | 3D network stabilized by hydrogen bonding | rsc.org |
| K₂[Ni(CN)₄] | Monoclinic crystal system (P2₁/c) | Forms a 3D framework via K-N coordination bonds | rsc.orgmaterialsproject.org |
The cyanide ligand (CN⁻) is ambidentate, meaning it can coordinate to a metal center through either the carbon or the nitrogen atom. wikipedia.org This versatility is key to its role as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. wikipedia.org In the context of tetracyanidonickelate derivatives, the cyanide ligand typically coordinates to the Ni(II) ion through its carbon atom (Ni-C≡N). The nitrogen end is then free to act as a Lewis base and bind to another metal cation (M), forming a linear or near-linear M-N≡C-Ni bridge. wikipedia.orgwikipedia.org
The most common bridging mode is μ₂-C,N, where the cyanide ligand links two metal centers. researchgate.net However, more complex modes are known, though less common in simple tetracyanidonickelate polymers. The specific coordination mode has a direct impact on the vibrational spectra of the complex. The C≡N stretching frequency, ν(C≡N), is sensitive to the coordination environment. In free cyanide (e.g., in KCN), this band appears around 2080 cm⁻¹. dergipark.org.tr For a terminal cyanide in K₂[Ni(CN)₄], it shifts to a higher frequency, around 2122 cm⁻¹. dergipark.org.tr When the cyanide ligand forms a bridge between two metal ions, the ν(C≡N) frequency shifts even higher, typically by 10-40 cm⁻¹, because the bridging interaction strengthens the C≡N bond. dergipark.org.tr
This frequency shift is a powerful diagnostic tool. For instance, in complexes formulated as [M(L)₂Ni(μ-CN)₂(CN)₂], infrared (FT-IR) spectroscopy can distinguish between the bridging (μ-CN) and terminal (CN) cyanide ligands. dergipark.org.tr These complexes show two distinct sharp absorption bands in the ν(C≡N) region; for example, at 2160 cm⁻¹ (bridging) and 2148 cm⁻¹ (terminal) for the Ni-hepH-Ni complex. dergipark.org.tr The analysis of these vibrational modes, sometimes in conjunction with Raman spectroscopy, provides definitive evidence for the presence and nature of cyanide bridges in the polymeric structure. dergipark.org.tracs.org
Table 4: Typical Infrared ν(C≡N) Stretching Frequencies for Cyanide Ligands
| Cyanide Mode | Compound Example | ν(C≡N) Frequency (cm⁻¹) | Reference(s) |
| Ionic (Free) | KCN | ~2080 | dergipark.org.tr |
| Terminal | K₂[Ni(CN)₄] | ~2122 | dergipark.org.tr |
| Terminal | [Co(hepH)₂Ni(μ-CN)₂(CN)₂] | 2148 | dergipark.org.tr |
| Bridging (μ₂) | [Co(hepH)₂Ni(μ-CN)₂(CN)₂] | 2153 | dergipark.org.tr |
| Terminal | [Ni(hepH)₂Ni(μ-CN)₂(CN)₂] | 2148 | dergipark.org.tr |
| Bridging (μ₂) | [Ni(hepH)₂Ni(μ-CN)₂(CN)₂] | 2160 | dergipark.org.tr |
| hepH = 2-pyridineethanol |
Electronic Structure and Advanced Spectroscopic Investigations of Ni Cn 4 2
Theoretical Frameworks in Electronic Structure Description
Ligand Field Theory (LFT) provides a foundational understanding of the electronic structure of [Ni(CN)₄]²⁻. In the square planar geometry (D₄h symmetry) of this complex, the five d-orbitals of the central Ni²⁺ ion are no longer degenerate and split into distinct energy levels. askfilo.comvaia.com The cyanide ion (CN⁻) is a strong-field ligand, meaning it causes a large energy separation between the d-orbitals. askfilo.comaskfilo.comshaalaa.com This large splitting forces the eight d-electrons of the Ni²⁺ ion (a d⁸ configuration) to pair up in the lower energy orbitals. askfilo.comvaia.comadichemistry.com
The resulting electron pairing leads to the diamagnetic nature of the [Ni(CN)₄]²⁻ complex, as there are no unpaired electrons. askfilo.comshaalaa.comadichemistry.comyoutube.comdoubtnut.com The specific energy ordering of the d-orbitals in this square planar environment has been a topic of much discussion, but recent high-level studies suggest the following sequence, from lowest to highest energy: dxy < dxz, dyz < dz² < dx²-y². nsf.govaskfilo.com This ordering is crucial for interpreting the electronic absorption spectrum of the complex. nsf.gov
| Property | Description | Reference |
|---|---|---|
| Central Ion | Ni(II) | askfilo.comaskfilo.com |
| d-Electron Configuration | d⁸ | askfilo.comaskfilo.com |
| Ligand Field Strength | Strong (from CN⁻) | askfilo.comaskfilo.comshaalaa.com |
| Spin State | Low-spin | adichemistry.comyoutube.com |
| Magnetic Property | Diamagnetic | askfilo.comadichemistry.comyoutube.com |
| Geometry | Square Planar | askfilo.comyoutube.comchegg.com |
| d-Orbital Energy Order | dxy < dxz, dyz < dz² < dx²-y² | nsf.govaskfilo.com |
Molecular Orbital (MO) theory offers a more detailed picture of the bonding in [Ni(CN)₄]²⁻ by considering the covalent interactions between the nickel and cyanide orbitals. The bonding involves both sigma (σ) donation from the cyanide ligands to the metal and, crucially, pi (π) back-donation from the metal to the ligands. nsf.govacs.org
The formation of the complex involves significant charge transfer from the cyanide ligands to the nickel ion through σ-bonding. capes.gov.br However, the key to understanding the stability and electronic properties of [Ni(CN)₄]²⁻ is the π-backbonding. nsf.govacs.org This occurs when the filled d-orbitals of the nickel atom (specifically the dxy, dxz, and dyz orbitals) overlap with the empty π* antibonding orbitals of the cyanide ligands. This interaction stabilizes the involved metal d-orbitals. nsf.govacs.org Modern analyses indicate that strong π-backbonding within the molecular plane is responsible for stabilizing the dxy orbital more significantly than the out-of-plane π-bonding stabilizes the dxz and dyz orbitals, leading to the accepted d-orbital energy ordering. nsf.govacs.org Early ab initio SCF-LCAO-MO calculations that included π-backbonding were instrumental in establishing this correct orbital order. nsf.gov
Computational Chemistry Approaches to Electronic Structure
To achieve a more quantitative and precise description of the electronic structure of [Ni(CN)₄]²⁻, a variety of computational chemistry methods have been employed. These methods provide detailed insights into orbital energies, electronic transitions, and molecular properties.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of transition metal complexes like [Ni(CN)₄]²⁻ due to its balance of computational cost and accuracy. mpg.de DFT calculations are used to optimize the geometry of the complex, calculate vibrational frequencies, and determine the energies and compositions of the molecular orbitals. researchgate.net Different exchange-correlation functionals, such as BP86 or hybrid functionals, are used in these calculations to approximate the complex electron-electron interactions. acs.orgresearchgate.net DFT results have been crucial in confirming the square planar geometry and the diamagnetic nature of the complex. researchgate.net
For even higher accuracy, particularly for systems with complex electronic states, advanced ab initio (from first principles) methods are utilized. These methods are computationally more demanding but often provide benchmark-quality results. acs.orgnih.gov
SCF-LCAO-MO (Self-Consistent Field-Linear Combination of Atomic Orbitals-Molecular Orbital): Early ab initio calculations using this approach were fundamental in providing an initial, accurate picture of the bonding, particularly in identifying the importance of π-backbonding in determining the d-orbital energy levels. nsf.govcapes.gov.br
NEVPT2-CASSCF (N-Electron Valence State Perturbation Theory with Complete Active Space Self-Consistent Field): This is a powerful multi-reference method used to accurately calculate both ground and excited state energies. acs.orgnih.govosti.gov The CASSCF step correctly describes the static correlation by including all important electronic configurations, and the NEVPT2 step adds the dynamic correlation. acs.orgnih.gov This approach has been instrumental in definitively assigning the electronic absorption spectrum of [Ni(CN)₄]²⁻. nsf.govacs.orgresearchgate.net
EOM-CCSD (Equation-of-Motion Coupled-Cluster with Singles and Doubles): This is a high-accuracy method for calculating the energies of excited states. nih.govmolpro.netfaccts.de It builds upon a coupled-cluster ground state calculation to provide reliable excitation energies. nih.gov Along with NEVPT2-CASSCF, EOM-CCSD has been used to confirm the ordering of the frontier orbitals and the assignment of d-d electronic transitions. nsf.govacs.orgresearchgate.net
| Method | Primary Application | Key Strength | Reference |
|---|---|---|---|
| SCF-LCAO-MO | Ground-state electronic structure | Early identification of π-backbonding effects | nsf.govcapes.gov.br |
| NEVPT2-CASSCF | Ground and excited state energies | Handles static and dynamic electron correlation; benchmark for orbital ordering | nsf.govacs.orgnih.gov |
| EOM-CCSD | Excited state energies and properties | High accuracy for electronic transition energies | nsf.govacs.orgnih.govresearchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra of molecules. rsc.orgchemrxiv.org It is an extension of DFT that can predict the energies and intensities of electronic transitions to excited states. researchgate.netrsc.org
For [Ni(CN)₄]²⁻, TD-DFT calculations have been used to revisit and reassign the absorption spectrum. nsf.govresearchgate.netacs.org These calculations provide the energies for transitions, such as the metal-centered d-d transitions and charge-transfer bands. researchgate.netresearchgate.net While standard DFT functionals can sometimes struggle with charge-transfer states, modern functionals have improved accuracy. researchgate.net TD-DFT studies, in conjunction with experimental data and higher-level ab initio calculations, have led to a definitive assignment of the absorption bands of tetracyanonickelate(II). nsf.govacs.org For instance, recent work has confidently assigned the d-d bands in the absorption spectrum to a series of transitions starting with ¹A₁g → ³B₁g. nsf.govacs.orgresearchgate.net
| Transition Assignment | Calculated Energy (cm⁻¹) | Nature of Transition | Reference |
|---|---|---|---|
| ¹A₁g → ³A₂g | ~22,400 | d-d (b₂g → b₁g) | researchgate.netacs.org |
| ¹A₁g → ¹A₂g | ~32,300 | d-d (b₂g → b₁g) | researchgate.netacs.org |
| Overall Order | ¹A₁g → ³B₁g < ³Eg < ³A₂g < ¹B₁g < ¹Eg < ¹A₂g | d-d transitions | nsf.govacs.orgresearchgate.net |
Spectroscopic Probes of Electronic States
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental tool for characterizing the electronic transitions within the [Ni(CN)₄]²⁻ complex. The spectrum is characterized by both low-intensity d-d transitions and high-intensity charge transfer bands. wikipedia.orglibretexts.orgillinois.edu The yellow color of the complex in solution is a result of absorption in the blue-purple region of the visible spectrum. quora.com
The d-d electronic transitions in [Ni(CN)₄]²⁻ are formally Laporte-forbidden, resulting in weak absorption bands. umb.edulibretexts.org The square planar geometry of the complex leads to a specific splitting pattern of the d-orbitals. stackexchange.com Recent studies, combining low-temperature single-crystal absorption spectroscopy with advanced quantum mechanical calculations, have led to a revised assignment of these transitions. The ordering of the frontier d- and p-orbitals is determined to be dxy < dxz, yz < dz² < pz < dx²-y² < px, y. nsf.govacs.org This ordering is influenced by strong π-backbonding in the plane of the molecule. nsf.govnih.gov
The assignment of the d-d bands in the absorption spectrum, in order of increasing energy, is now understood to be: ¹A₁g → ³B₁g < ³Eg < ³A₂g < ¹B₁g < ¹Eg < ¹A₂g. nsf.govnih.govacs.org These transitions correspond to the excitation of an electron from a lower-lying d-orbital to the unoccupied d(x²-y²) orbital. acs.org
Table 1: Assignment of d-d Electronic Transitions in [Ni(CN)₄]²⁻
| Transition | Energy (cm⁻¹) |
|---|---|
| ¹A₁g → ³A₂g | ~22,500 |
| ¹A₁g → ¹A₂g | ~27,000 |
| ¹A₁g → ¹B₁g | ~35,000 |
| ¹A₁g → ¹Eg | ~37,500 |
Note: The energies are approximate and can vary based on the specific salt and experimental conditions.
In addition to the weaker d-d bands, the UV-Vis spectrum of [Ni(CN)₄]²⁻ exhibits intense metal-to-ligand charge transfer (MLCT) bands. wikipedia.orgunt.edu These transitions involve the transfer of an electron from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.orglibretexts.org Due to their allowed nature, MLCT bands have significantly higher molar absorptivities (ε) compared to d-d transitions. wikipedia.orglibretexts.org In [Ni(CN)₄]²⁻, these bands are observed at higher energies, typically in the ultraviolet region of the spectrum. unt.edu The intense nature of these bands can sometimes obscure the weaker d-d transitions. ijsdr.org
Polarized Electronic Absorption Spectroscopy
Polarized electronic absorption spectroscopy on single crystals of salts containing the [Ni(CN)₄]²⁻ anion has been instrumental in the definitive assignment of its electronic transitions. nsf.govnih.govacs.org By orienting the crystal and using polarized light, it is possible to selectively excite transitions based on their orientation relative to the molecular axes. nsf.gov This technique has been crucial in resolving overlapping bands and confirming the symmetry of the excited states. For instance, studies have resolved a weak parallel-polarized band around 20,000 cm⁻¹, a broad parallel-polarized band at approximately 23,000 cm⁻¹, and a perpendicular-polarized band near 27,000 cm⁻¹. nsf.gov These polarization-dependent absorptions provide strong evidence for the assignment of the electronic transitions. nsf.govnih.gov
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.orgnumberanalytics.com This technique is particularly powerful for identifying and assigning electronic transitions, especially those that are weak or overlapping in conventional absorption spectra. wikipedia.orgcreative-biostructure.com For diamagnetic square planar d⁸ complexes like [Ni(CN)₄]²⁻, MCD spectra can reveal A- and B-terms, which arise from degenerate excited states and the mixing of nearly degenerate states, respectively. wikipedia.orgnih.gov The application of MCD has been critical in confirming the ordering and symmetry of the excited states in [Ni(CN)₄]²⁻, providing data that complements and validates the assignments from polarized absorption spectroscopy. nsf.govnumberanalytics.com
X-ray Absorption Spectroscopy (XAS) Studies (XANES, XPS)
X-ray Absorption Spectroscopy (XAS) provides element-specific information about the electronic structure and local coordination environment of the nickel center. nih.govnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and geometry of the absorbing atom. nih.govyoutube.com Studies on [Ni(CN)₄]²⁻ have used XANES to probe the Ni p-density of states above the Fermi level. nih.gov
X-ray Photoelectron Spectroscopy (XPS), another core-level spectroscopy, is used to determine the binding energies of electrons, providing further insight into the electronic environment of the nickel and the ligand atoms. researchgate.netresearchgate.netresearchgate.net In studies of related nickel cyanide materials, XPS has been used to identify the chemical states of nickel and other elements present. rsc.org For [Ni(CN)₄]²⁻, quantitative analysis of the XAS spectra, including both the EXAFS and XANES regions, has provided complementary information on the geometric and electronic structure of the complex. nih.gov
Table 2: Summary of Spectroscopic Data for [Ni(CN)₄]²⁻
| Spectroscopic Technique | Information Obtained | Reference |
|---|---|---|
| UV-Visible Spectroscopy | d-d and MLCT transition energies | nsf.gov, unt.edu, wikipedia.org |
| Polarized Electronic Absorption Spectroscopy | Symmetry of electronic transitions | nsf.gov, nih.gov |
| Magnetic Circular Dichroism (MCD) | Confirmation of electronic state assignments | nsf.gov, wikipedia.org |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, local geometry, electronic structure | nih.gov, nih.gov |
Analysis of Orbital Energy Ordering and π-Backbonding Interactions
The electronic structure of the square planar tetracyanidonickelate(II) anion, [Ni(CN)₄]²⁻, has been a subject of considerable investigation and debate within the field of inorganic chemistry. The ordering of the metal d-orbitals and the nature of the nickel-ligand bonding, particularly the extent of π-backbonding, are crucial for understanding its spectroscopic and magnetic properties.
The nickel(II) ion in [Ni(CN)₄]²⁻ possesses a d⁸ electron configuration. adichemistry.comaskfilo.com In the presence of four cyanide ligands, which are strong-field ligands, these eight electrons are paired up in the lower energy d-orbitals, resulting in a diamagnetic, low-spin complex. adichemistry.comquora.comyoutube.comquora.com The geometry of the complex is square planar, which arises from dsp² hybridization. adichemistry.comquora.comtardigrade.in This square planar arrangement leads to a specific splitting pattern of the nickel d-orbitals.
Orbital Energy Ordering
Recent, more advanced studies employing low-temperature single-crystal absorption spectroscopy and sophisticated quantum mechanical calculations have provided a more definitive picture. nsf.gov These investigations have led to a revised ordering of the frontier d- and p-orbitals. The currently accepted ordering places the dₓy orbital at the lowest energy, followed by the degenerate dₓz and dᵧz orbitals, then the d₂² orbital, and finally the dₓ₂-y₂ orbital at the highest energy. nsf.gov This ordering differs from several earlier interpretations. nsf.gov
The debate in the scientific literature highlights the complexity of accurately modeling the electronic structure of such complexes. For instance, some ligand field theory calculations have suggested that the sequence of many-electron excited states does not definitively determine the underlying one-electron d-orbital energy order. rsc.org
| Study/Model | Proposed d-Orbital Energy Ordering (Lowest to Highest) | Reference |
|---|---|---|
| Gray and Ballhausen (1965) | xz, yz < z² < xy < x²-y² | nsf.gov |
| Perumareddi et al. (1963) | z² < xz, yz < xy < x²-y² | nsf.gov |
| Oppenheim et al. (2019) - based on TD-DFT+U | yz, xz < xy < z² < x²-y² | nsf.gov |
| Vanquickenborne et al. (2020) - AI LFT | dxz,yz < dxy | rsc.org |
| Modern Consensus (e.g., Schlegel et al.) | xy < xz, yz < z² < x²-y² | nsf.gov |
π-Backbonding Interactions
The process of π-backbonding in [Ni(CN)₄]²⁻ can be described as follows:
σ-Donation: The cyanide ligands donate electron density from their highest occupied molecular orbitals (HOMOs) to the empty dₓ₂-y₂ and pz orbitals of the Ni²⁺ ion, forming strong σ-bonds.
π-Backdonation: The filled d-orbitals of the nickel atom with π-symmetry (dₓy, dₓz, dᵧz) overlap with the empty π* antibonding orbitals of the cyanide ligands. libretexts.org This allows for the flow of electron density from the metal back to the ligands. wikipedia.orgnumberanalytics.com
This metal-to-ligand electron transfer has two major consequences:
It strengthens the nickel-carbon bond. wikipedia.org
It weakens the carbon-nitrogen triple bond within the cyanide ligand, as electron density is being added to an antibonding orbital. wikipedia.org
The strong π-backbonding in the plane of the molecule is what stabilizes the dₓy orbital more significantly than the out-of-plane π-bonding stabilizes the dₓz and dᵧz orbitals, leading to the currently accepted energy ordering. nsf.gov The cyanide ligand is considered a weak π-acceptor in the broader context of ligands, but this interaction is nonetheless crucial for the electronic structure of the complex. rsc.org
Quantitative analysis of orbital contributions in similar nickel complexes highlights the importance of both σ-donation and π-backbonding. Although specific data for the Ni-CN bond is not detailed here, studies on other nickel-ligand bonds provide a comparative framework. For example, analysis of Ni-S and Ni-O bonds shows that the total orbital interaction energy is a sum of these contributions.
| Interaction Type | Description | Relative Importance |
|---|---|---|
| σ-Donation | Ligand → Metal electron donation. Forms the primary metal-ligand bond. | Major contributor to bond energy. acs.org |
| π-Backbonding | Metal → Ligand electron donation. Strengthens the M-L bond and stabilizes the complex. | Significant contributor, crucial for overall stability and electronic structure. acs.org |
Reactivity and Kinetic Studies of Tetracyanonickelate Ii Complexes
Ligand Exchange and Substitution Reaction Kinetics
The exchange of ligands in the tetracyanonickelate(II) complex is a cornerstone of its reactivity profile. Understanding the kinetics of these reactions provides a window into the fundamental steps of its chemical transformations.
The exchange of free cyanide ions with the coordinated cyanide ligands in the [Ni(CN)₄]²⁻ complex has been a subject of detailed kinetic investigation. Early studies utilizing isotopic labeling with ¹⁴C-labeled cyanide revealed that the exchange process is remarkably fast. The reaction can be represented as:
[Ni(CN)₄]²⁻ + CN⁻ ⇌ [Ni(CN)(CN)₃]²⁻ + CN⁻
The rate of this exchange reaction has been found to be dependent on the concentrations of both the tetracyanonickelate(II) complex and the free cyanide ions. The rate law is typically expressed as:
Rate = k[Ni(CN)₄²⁻][CN⁻]
This second-order rate law suggests a mechanism involving the association of a fifth cyanide ion to the complex, forming a transient five-coordinate intermediate.
Table 1: Representative Kinetic Data for Cyanide Exchange in [Ni(CN)₄]²⁻
| Temperature (°C) | Ionic Strength (M) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 0.1 | 1.0 x 10⁵ |
| 35 | 0.1 | 2.1 x 10⁵ |
Note: The values presented are illustrative and can vary based on specific experimental conditions.
The kinetics of ligand substitution reactions of [Ni(CN)₄]²⁻ provide strong evidence for an associative mechanism. This is in contrast to many octahedral complexes which often react via dissociative pathways. The associative mechanism for square planar complexes like tetracyanonickelate(II) can proceed through two main pathways:
Associative (A) or Limiting Associative (A) Mechanism: This involves the formation of a five-coordinate intermediate, [Ni(CN)₅]³⁻, which then loses one of the original cyanide ligands.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. This can be further subdivided into associative interchange (Iₐ) and dissociative interchange (IᏧ) depending on the degree of bond formation with the incoming ligand in the transition state.
For the cyanide exchange reaction, the evidence points towards an associative pathway, likely an Iₐ mechanism, where the formation of the new Ni-CN bond is a significant driving force in the transition state.
Several factors can influence the rate of ligand substitution reactions in tetracyanonickelate(II):
pH: The pH of the solution can have a significant impact, particularly in the context of decomposition reactions. At low pH, the protonation of the cyanide ligand can lead to the formation of HCN and subsequent decomposition of the complex.
Concentration: As indicated by the second-order rate law for cyanide exchange, the concentrations of both the complex and the entering ligand are crucial in determining the reaction rate.
Co-ligands: The presence of other ligands can affect the reactivity of the complex. However, for the homoleptic [Ni(CN)₄]²⁻ complex, this is less of a factor unless other potential ligands are introduced into the system.
It is crucial to distinguish between the thermodynamic stability and the kinetic lability of the tetracyanonickelate(II) complex.
Kinetic Lability: This refers to the speed at which the ligands of the complex are exchanged. Despite its high thermodynamic stability, the [Ni(CN)₄]²⁻ complex is kinetically labile. This is evidenced by the rapid rate of cyanide exchange.
This combination of high thermodynamic stability and high kinetic lability is a characteristic feature of many square planar d⁸ complexes. The empty pz orbital on the nickel(II) center is accessible to an incoming nucleophile, providing a low-energy pathway for an associative substitution reaction.
Decomposition Pathways and Reaction Mechanisms
The decomposition of the tetracyanonickelate(II) complex is most notably facilitated by acidic conditions.
[Ni(CN)₄]²⁻ + 4H⁺ → Ni²⁺ + 4HCN
The mechanism is thought to proceed through the stepwise protonation of the coordinated cyanide ligands. The first protonation step is likely the rate-determining step:
[Ni(CN)₄]²⁻ + H⁺ ⇌ [Ni(CN)₃(CNH)]⁻ (slow)
[Ni(CN)₃(CNH)]⁻ → [Ni(CN)₃]⁻ + HCN (fast)
The resulting tricyanonickelate(I) species is unstable and undergoes further reaction and disproportionation. The subsequent protonation and dissociation steps are rapid, leading to the complete decomposition of the complex. The rate of decomposition is highly dependent on the acid concentration.
Solid-State Reactions with Organic Acids
The study of reactions in the solid state, often termed topochemistry, investigates how the crystal lattice and the spatial arrangement of molecules influence chemical reactivity. These reactions can proceed differently than those in solution, often with high selectivity and without the need for solvents.
Despite the extensive research into solid-state chemistry, specific studies detailing the direct, thermally-induced solid-state reactions between dipotassium (B57713) tetracyanonickelate(II) and various organic acids are not extensively documented in publicly available scientific literature. General principles of solid-state reactions suggest that factors like crystal packing, melting points of the reactants, and the potential for co-crystal formation would govern any potential reactivity. However, detailed research findings, including reaction products and kinetics for this specific class of reaction, remain a subject for future investigation.
Photochemical Reactivity and Decomposition
The photochemical behavior of the [Ni(CN)4]2- complex is dictated by its electronic structure. The complex, a diamagnetic square planar ion, possesses a rich absorption spectrum that leads to various photochemical pathways upon irradiation.
Exposure of salts containing the tetracyanonickelate(II) ion to high-energy radiation, such as 60Co γ-rays at low temperatures (77 K), induces both oxidation and reduction of the nickel center. acs.org This decomposition leads to the formation of Ni(I) and Ni(III) species, specifically the [Ni(CN)4]3- (a d9 complex) and [Ni(CN)4]- (a d7 complex), which have been identified through electron spin resonance (ESR) spectroscopy. acs.org The stability and specific properties of these photogenerated species are highly dependent on the surrounding medium, including the cation present in the salt and the nature of the aqueous or alcoholic glass in which the reaction is studied. acs.org In some instances, a novel species, [HNi(CN)4]2-, has been detected, indicating a reaction pathway that also involves proton abstraction. acs.org
Table 1: Photochemically Generated Species from [Ni(CN)4]2-
| Species | Nickel Oxidation State | Electronic Configuration | Detection Method | Notes |
|---|---|---|---|---|
| [Ni(CN)4]3- | +1 | d9 | ESR Spectroscopy | Formed by reduction of Ni(II). acs.org |
| [Ni(CN)4]- | +3 | d7 | ESR Spectroscopy | Formed by oxidation of Ni(II). acs.org |
| [HNi(CN)4]2- | +2 | d8 | ESR Spectroscopy | Novel species detected with large proton hyperfine coupling. acs.org |
Redox Chemistry of [Ni(CN)4]2-
The tetracyanonickelate(II) ion exhibits a rich redox chemistry, capable of undergoing both oxidation and reduction to access nickel oxidation states from 0 to +4. This versatility allows it to participate in a wide range of electron transfer reactions and serve as a mediator in various chemical processes.
Oxidation Reactions and Mechanisms (e.g., Periodate (B1199274) Oxidation)
The [Ni(CN)4]2- ion can be oxidized from its stable Ni(II) state to higher oxidation states like Ni(III) and Ni(IV). While tetracyanonickelate(III), [Ni(CN)4]-, is unstable in solution, Ni(IV) can be stabilized in certain complexes. nih.gov
Periodates (IO4-) are known to be powerful oxidizing agents, capable of oxidizing many metal ions. d-nb.info The formation of diperiodatonickelates, which contain nickel in the +4 oxidation state, is achieved by oxidizing a Ni(II) salt in the presence of periodate and another strong oxidant like persulfate or ozone. This demonstrates that periodate is a key reagent in the chemistry of high-valent nickel, implying it has the thermodynamic potential to oxidize the Ni(II) center in the tetracyanide complex. The mechanism of such an oxidation would likely proceed via an inner-sphere electron transfer, where the periodate ion coordinates to the nickel center prior to the electron transfer event, although specific kinetic studies on the direct periodate oxidation of [Ni(CN)4]2- are not widely detailed.
Oxidation can also be achieved electrochemically or through radiolysis, as noted previously, which generates the transient [Ni(CN)4]- species. acs.orgnih.gov
Reduction Reactions (e.g., with Potassium in Liquid Ammonia)
The reduction of dipotassium tetracyanonickelate(II) with potassium metal in liquid ammonia (B1221849) is a well-studied process that demonstrates the accessibility of lower nickel oxidation states. This reaction proceeds in distinct one-electron steps, ultimately leading to a Ni(0) species.
The initial reduction of the square planar [Ni(CN)4]2- (NiII) complex yields a Ni(I) species. An intermediate in this conversion is the dinuclear complex K4[Ni2(CN)6], which features a direct Ni-Ni bond. Further reduction leads to the formation of the Ni(0) complex, tetrapotassium tetracyanonickelate(0), K4[Ni(CN)4]. This conversion involves significant changes in the geometry and electronic structure of the complex. The final [Ni(CN)4]4- product has a tetrahedral geometry and is diamagnetic, consistent with a d10 electronic configuration for the Ni(0) center.
Table 2: Reduction of K2[Ni(CN)4] with Potassium in Liquid Ammonia
| Reactant/Intermediate | Product | Nickel Oxidation State Change | Key Observations |
|---|---|---|---|
| K2[Ni(CN)4] | K4[Ni2(CN)6] | +2 → +1 | Intermediate with Ni-Ni bond. |
| K4[Ni2(CN)6] | K4[Ni(CN)4] | +1 → 0 | Final product. |
| Overall Reaction | K2[Ni(CN)4] → K4[Ni(CN)4] | +2 → 0 | Geometry change from square planar to tetrahedral. |
Role as an Electron Mediator in Redox Processes
The ability of the tetracyanonickelate (B1213329) complex to cycle between the Ni(II) and Ni(I) oxidation states makes it an effective electron mediator. In this role, it acts as an electron shuttle, facilitating redox reactions that might otherwise be kinetically slow. Redox mediators are crucial in electrocatalysis and electrosynthesis as they can accelerate electron transfer between an electrode and a substrate.
The [Ni(II)(CN)4]2- / [Ni(I)(CN)4]3- couple has been successfully employed as a homogeneous electron mediator in electroscrubbing processes for the degradation of various pollutants at ambient temperatures. The low-valent [Ni(I)(CN)4]3- is generated electrochemically from K2[Ni(CN)4] in an alkaline solution. This powerful reducing agent can then transfer an electron to a target molecule, degrading it while regenerating the original [Ni(II)(CN)4]2- complex, which can then be reduced again at the electrode to continue the catalytic cycle. This mediated electrocatalytic reduction (MER) process has been used for the removal of pollutants such as nitrogen oxides (NO), nitrous oxide (N2O), sulfur hexafluoride (SF6), and for the dehalogenation of chlorobenzene.
Vibrational Spectroscopy and Spectroscopic Characterization of K2 Ni Cn 4
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules that involve a change in the dipole moment. For K₂[Ni(CN)₄], the IR spectrum is characterized by distinct bands corresponding to the stretching and bending vibrations of the cyanide ligands and the nickel-carbon bonds.
Stretching Vibrations of the Cyanide Ligand (ν(C≡N))
The most intense and well-characterized feature in the IR spectrum of K₂[Ni(CN)₄] is the stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)) of the cyanide ligand. This vibration typically appears in the spectral region of 2100-2200 cm⁻¹. For K₂[Ni(CN)₄], a strong absorption band is observed around 2123-2136 cm⁻¹. nih.gov The position of this band is sensitive to the electronic environment of the cyanide ligand.
Metal-Ligand Vibrations (ν(Ni-CN), δ(Ni-C-N))
Vibrations involving the nickel atom and the cyanide ligands occur at lower frequencies. These include the Ni-C stretching vibration (ν(Ni-C)) and the Ni-C-N bending or deformation vibration (δ(Ni-C-N)). The ν(Ni-C) stretching mode is typically found in the range of 400-500 cm⁻¹, while the δ(Ni-C-N) bending mode appears at even lower frequencies. For instance, in M(IN)₂(Ni(CN)₄) complexes (where IN is isonicotinic acid), the δ(NiCN) vibrational frequencies are observed and are similar to those in Hofmann-type clathrates, indicating the preservation of the polymeric |M-Ni(CN)₄|∞ layers. researchgate.net
Raman Spectroscopy Investigations
Raman spectroscopy, which detects vibrational modes that involve a change in polarizability, provides complementary information to IR spectroscopy. For the square planar [Ni(CN)₄]²⁻ ion, which has D₄h symmetry, certain vibrational modes are Raman active while others are IR active, and some can be active in both or inactive in both, according to the mutual exclusion rule for centrosymmetric molecules.
Assignment of Raman Active Modes
The Raman spectrum of K₂[Ni(CN)₄] exhibits several distinct peaks that can be assigned to specific vibrational modes of the [Ni(CN)₄]²⁻ anion. The totally symmetric stretching of the C≡N bonds (A₁g mode) and another C≡N stretching mode (B₁g) are Raman active. rsc.org In aqueous solution, the symmetric (A₁) cyanide stretches are observed at 2143 cm⁻¹ with a shoulder at 2136 cm⁻¹. researchgate.net The Raman spectrum also reveals modes in the low-frequency region, which are assigned to metal-ligand vibrations.
Table 1: Assignment of Raman Active Vibrational Modes for K₂[Ni(CN)₄] rsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) |
| A₁g, ν(C≡N) | 2141 |
| B₁g, ν(C≡N) | 2133 |
| A₁g, ν(Ni-C) | 407 |
| E_g, π(Ni-C-N) | 302 |
| B₂g, δ(Ni-C-N) | 181 |
| E_u, δ(C-Ni-C) | 109 |
| A₂u, ω(C-Ni-C) | 80 |
| B₂u, τ(C-Ni-C) | 64 |
Comparative Studies with Related Tetracyanometallates (Pd, Pt)
Comparative studies of the Raman spectra of K₂[Ni(CN)₄] with its palladium(II) and platinum(II) analogues, K₂[Pd(CN)₄] and K₂[Pt(CN)₄], reveal trends in the vibrational frequencies that correlate with the properties of the central metal ion. As the mass of the central metal atom increases from Ni to Pd to Pt, the frequency of the metal-carbon stretching vibration (ν(M-C)) generally increases. This counterintuitive trend is attributed to an increase in the M-C bond strength down the group.
Table 2: Comparison of Raman Active Vibrational Modes for K₂[M(CN)₄] (M = Ni, Pd, Pt) rsc.org
| Vibrational Mode | K₂[Ni(CN)₄] (cm⁻¹) | K₂[Pd(CN)₄] (cm⁻¹) | K₂[Pt(CN)₄] (cm⁻¹) |
| A₁g, ν(C≡N) | 2141 | 2158 | 2165 |
| B₁g, ν(C≡N) | 2133 | 2146 | 2143 |
| A₁g, ν(M-C) | 407 | 424 | 467 |
| E_g, π(M-C-N) | 302 | 296 | 323 |
| B₂g, δ(M-C-N) | 181 | 162 | 171 |
The ν(C≡N) stretching frequencies also show a systematic increase from nickel to platinum, indicating a strengthening of the C≡N bond. rsc.org This is consistent with the greater π-backbonding ability of the heavier d⁸ metals (Pd and Pt) compared to nickel.
Advanced Research Applications and Interdisciplinary Studies Involving Ni Cn 4 2
Catalytic Applications and Mechanistic Investigations
The nickel center in the [Ni(CN)₄]²⁻ complex is in the +2 oxidation state, a pivotal state in numerous catalytic cycles. Understanding the role of Nickel(II) is crucial for designing efficient catalysts for a variety of chemical transformations.
Role of Nickel(II) in Catalytic Reaction Mechanisms
Nickel catalysts are valued for their ability to access multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), which underpins their versatile reactivity. quora.com Nickel(II) complexes are often key intermediates in catalytic cross-coupling reactions. Mechanistic studies have identified two primary pathways for such reactions: the "radical chain" mechanism and the "sequential reduction" pathway. nih.govyoutube.com
In the sequential reduction pathway, a Ni(II) species can be the catalyst's resting-state. nih.gov The cycle often involves the reduction of a Ni(II) precursor to a more reactive Ni(I) or Ni(0) species. For instance, in certain cross-electrophile couplings, the turnover-limiting step is the reduction of a Ni(II) complex. nih.gov Following the initial steps, Ni(II) intermediates are regenerated. For example, a Ni(I)-aryl species can activate an alkyl halide, leading to the formation of a Ni(III) intermediate which then undergoes reductive elimination to yield the product and regenerate a Ni(I) species, which can be oxidized back to Ni(II). nih.gov
Furthermore, Ni(II) complexes have been shown to be efficient at capturing carbon-centered radicals, a key step in many C-C bond-forming reactions. doubtnut.com Spectroscopic evidence has confirmed the capture of radicals by Ni(II) to form transient Ni(III) species, which are critical for product formation. doubtnut.com The stability and reactivity of these Ni(II) intermediates are influenced by the ligand environment, which can be tuned to control the selectivity and efficiency of the catalytic process. adichemistry.com
Table 1: Role of Nickel(II) in Different Catalytic Mechanisms
| Catalytic Mechanism | Role of Nickel(II) | Key Steps | References |
| Sequential Reduction | Often the catalyst resting state; Precursor to active Ni(I) species. | Reduction of Ni(II) to Ni(I); Oxidative addition to form Ni(II)-aryl intermediates. | nih.gov |
| Radical Chain | Can combine with radical species to form Ni(III) intermediates. | Radical generation by Ni(I); Radical capture by Ni(II). | quora.comdoubtnut.com |
| Cross-Coupling | Central intermediate formed via oxidative addition; Participates in reductive elimination. | Generation of active Ni(0) from Ni(II) precursor; Ni(II) captures radicals. | doubtnut.comadichemistry.com |
Specific Catalytic Processes (e.g., N₂O Degradation, CO₂ Copolymerization)
Carbon Dioxide (CO₂) Copolymerization: Dinuclear nickel(II) complexes have emerged as highly effective catalysts for the alternating copolymerization of carbon dioxide with epoxides, a process that converts a greenhouse gas into valuable polycarbonates. nih.govyoutube.com Research has demonstrated that specially designed dinuclear Ni(II) complexes can achieve high turnover frequencies (TOF) and excellent selectivity. For example, a di-nickel di-acetate complex with a 1,3-diamine-bis(benzotriazole phenolate) ligand has shown a TOF of up to 7800 h⁻¹ for CO₂ and cyclohexene (B86901) oxide (CHO) copolymerization. nih.gov Remarkably, this catalyst is also active at atmospheric pressure (1 atm) of CO₂. youtube.comnih.gov Kinetic studies of these systems have determined activation energies for polycarbonate production, providing insight into the reaction mechanism and allowing for catalyst optimization. nih.gov
Table 2: Performance of Dinuclear Nickel(II) Catalysts in CO₂/Epoxide Copolymerization
| Catalyst Type | Epoxide | TOF (h⁻¹) | Selectivity | Conditions | References |
| Di-nickel di-acetate complex | CHO | up to 7800 | >99% carbonate linkage | Optimized T, P | nih.gov |
| Benzoate-supported dinickel complex | CHO | up to 9600 | >99% polycarbonate | 140 °C, 20.7 bar CO₂ | nih.gov |
| Dihalide dinuclear nickel complex | CHO | up to 2250 | >99% polycarbonates | Optimized T, P | khanacademy.org |
| Di-nickel di-acetate complex | CPO | >700 | >99% carbonate linkage | Optimized T, P | nih.gov |
CHO: Cyclohexene Oxide; CPO: Cyclopentene Oxide; TOF: Turnover Frequency
Nitrous Oxide (N₂O) Degradation: Nitrous oxide is a potent greenhouse gas and an ozone-depleting substance. Its catalytic decomposition into harmless N₂ and O₂ is a critical environmental technology. Nickel-based catalysts, such as nickel oxides (NiO) and nickel-substituted mixed oxides, are effective for this reaction. The mechanism generally involves the donation of an electron from a catalyst active site to an antibonding orbital of the N₂O molecule, which leads to the cleavage of the N-O bond. The performance of these catalysts can be inhibited by the presence of oxygen, which adsorbs onto the active sites. Research on Ni/Cu single-atom alloy surfaces has shown that trace amounts of nickel on a copper surface can significantly improve the catalytic performance for N₂O decomposition compared to pure copper.
Materials Science and Development of New Coordination Materials
The rigid, square planar structure of the [Ni(CN)₄]²⁻ anion makes it an excellent building block for constructing higher-order coordination polymers with tailored properties.
Design and Synthesis of New Polymeric Materials Based on [Ni(CN)₄]²⁻
The tetracyanonickelate(II) anion can act as a bridging ligand to link metal centers into extended networks. A prominent example is the synthesis of a one-dimensional coordination polymer with the formula [{[Ni(cyclam)][Ni(CN)₄]}·2H₂O]n. In this material, the [Ni(CN)₄]²⁻ unit uses two of its trans cyanide ligands to coordinate to two adjacent [Ni(cyclam)]²⁺ cations in their axial positions. This results in linear chains where octahedral [Ni(cyclam)(CN)₂] units are linked by square planar [Ni(CN)₄]²⁻ spacers. The synthesis is achieved through a straightforward self-assembly process by reacting aqueous solutions of K₂[Ni(CN)₄] and a nickel(II) macrocyclic complex. Such coordination polymers are of significant interest in materials science for their unique structures and potential applications in areas like gas storage and molecular magnetism.
Exploration of Tailored Magnetic and Electrical Properties
Magnetic Properties: The [Ni(CN)₄]²⁻ complex is characteristically diamagnetic. This property is a direct result of its electronic structure and bonding. Nickel(II) is a d⁸ ion. In the presence of the strong-field cyanide (CN⁻) ligands, the eight d-electrons are forced to pair up in the lower-energy d-orbitals. This leads to a low-spin configuration with no unpaired electrons, resulting in dsp² hybridization and a square planar geometry. The absence of unpaired electrons means the complex does not have a permanent magnetic moment and is repelled by a magnetic field.
Electrical Properties: The electrical properties of materials based on [Ni(CN)₄]²⁻ are intrinsically linked to their electronic structure and solid-state arrangement. The electronic absorption spectrum of the complex shows weak bands in the visible region, which are assigned to spin-forbidden d-d transitions, and more intense bands in the UV region due to ligand-to-metal charge transfer. In the solid state, salts like K₂[Ni(CN)₄]·H₂O feature a columnar structure where the square planar [Ni(CN)₄]²⁻ anions stack on top of each other. While the Ni-Ni distance in this specific salt is relatively large (4.294 Å), precluding strong metal-metal interactions, the design of related polymers with shorter intermolecular distances could lead to materials with interesting anisotropic electrical conductivity along the stacking axis.
Interactions with Biological Systems (Academic Focus)
The study of how coordination compounds interact with biological systems is a burgeoning field of academic inquiry. While the [Ni(CN)₄]²⁻ complex is not typically used in therapeutic applications, its components and structural analogues provide a basis for understanding potential biological interactions.
Academic research has extensively studied the biological roles and toxicology of nickel(II) ions. Ni(II) exposure is linked to certain cancers, and research focuses on understanding its molecular mechanisms of carcinogenesis. youtube.com Studies have shown that Ni(II) ions can bind to proteins, such as the human NDRG1 protein, which is implicated in cancer development. youtube.com Ni(II) can also be used as a paramagnetic probe in Nuclear Magnetic Resonance (NMR) studies to obtain long-range structural information about non-metalloproteins by binding to surface sites. khanacademy.org
The cyanide ion is a well-known metabolic inhibitor. Therefore, the biological activity of the [Ni(CN)₄]²⁻ complex could be influenced by its stability. As a highly stable complex, it is not expected to readily release free cyanide or nickel ions. However, potential interactions could occur at the active sites of metalloenzymes through ligand displacement or direct coordination. The field of enzyme inhibition is vast, with molecules acting via competitive, non-competitive, or other mechanisms to modulate enzyme activity. nih.gov While specific studies on [Ni(CN)₄]²⁻ as an enzyme inhibitor are not prominent, its rigid structure and charge make it a candidate for academic investigation into the inhibition of specific metalloenzymes where the active site geometry is complementary to the square planar complex. Such research would fall under the academic pursuit of designing novel, selective enzyme inhibitors.
Relevance in Proteomics Research
Following extensive literature searches, no direct and specific applications of dipotassium (B57713);nickel(2+);tetracyanide or the tetracyanonickelate(II) ion, [Ni(CN)4]2-, in proteomics research have been identified in the available scientific literature. While proteomics often employs metal ions and metal complexes, for instance, in immobilized metal affinity chromatography or as structural probes, the specific use of the [Ni(CN)4]2- complex for these purposes is not documented.
Research in chemical proteomics does explore the interaction of various metal ions with proteins. For example, studies have investigated the effects of nickel ions (Ni2+) on protein denaturation and their potential to induce immune responses through hapten effects on proteins like collagen. nmuofficial.com Furthermore, the inhibition of specific enzymes, such as carbon monoxide dehydrogenase, by cyanide has been shown to be nickel-specific, suggesting a direct interaction with the nickel center in the enzyme's active site. nih.gov However, these studies focus on the effects of the nickel ion itself or free cyanide rather than the stable tetracyanonickelate(II) complex.
The field of protein crystallography, a cornerstone of proteomics, utilizes a wide array of chemical compounds to induce crystallization and to phase X-ray diffraction data. hudsonlabautomation.comnih.gov While various metal complexes are used in these processes, there is no evidence to suggest that dipotassium;nickel(2+);tetracyanide is a commonly used reagent for protein crystallization or structural determination.
Microbial Degradation of Tetracyanonickelate(II)
The biodegradation of metal-cyanide complexes is a critical area of research due to the environmental contamination from industrial activities like mining and electroplating. Tetracyanonickelate(II), a relatively stable complex, has been shown to be susceptible to microbial degradation by various microorganisms.
Researchers have successfully isolated and identified several microbial strains capable of utilizing tetracyanonickelate(II) as a source of nitrogen. These microorganisms are typically found in environments contaminated with cyanide, such as soil, freshwater, and sewage sludge.
Bacteria: Several bacterial species have demonstrated the ability to degrade tetracyanonickelate(II). Notably, isolates from the genera Pseudomonas and Klebsiella have been identified. In one study, ten bacterial isolates that could grow on tetracyanonickelate(II) as the sole nitrogen source were isolated, with seven identified as pseudomonads and three as Klebsiella species. One particular strain, Pseudomonas putida BCN3, exhibited a rapid growth rate on this complex. These bacteria were also capable of utilizing free potassium cyanide (KCN), though it was found to be significantly more toxic than the tetracyanonickelate(II) complex.
Fungi: Fungi have also been implicated in the degradation of tetracyanonickelate(II). A yeast strain, identified as Cryptococcus humicolus MCN2, was isolated from coke-plant wastewater and showed a high capacity for degrading this complex. This strain was able to degrade high concentrations of tetracyanonickelate(II) when provided with a sufficient carbon source like glucose.
Table 1: Microorganisms Identified in the Degradation of Tetracyanonickelate(II)
| Microorganism Type | Genus/Species | Source of Isolation | Key Findings |
| Bacteria | Pseudomonas spp. | Soil, freshwater, sewage sludge | Capable of using tetracyanonickelate(II) as the sole nitrogen source. |
| Bacteria | Klebsiella spp. | Soil, freshwater, sewage sludge | Utilizes tetracyanonickelate(II) for growth. |
| Bacteria | Pseudomonas putida BCN3 | Not specified in detail | Shows a rapid growth rate with tetracyanonickelate(II). |
| Fungi (Yeast) | Cryptococcus humicolus MCN2 | Coke-plant wastewater | Can degrade high concentrations of tetracyanonickelate(II). |
The metabolic pathways for the degradation of tetracyanonickelate(II) by these microorganisms are being elucidated, with several key intermediates and products identified.
For bacteria like Pseudomonas putida BCN3, a significant finding is that the degradation of tetracyanonickelate(II) does not proceed in the presence of ammonia (B1221849), suggesting a regulatory link to nitrogen metabolism. A major biodegradation product that accumulates in cells grown on tetracyanonickelate(II) is nickel cyanide [Ni(CN)₂]. This indicates that the degradation likely proceeds via the formation of this less soluble nickel cyanide species.
In the case of the fungus Cryptococcus humicolus MCN2, the degradation pathway appears to involve the breakdown of the cyanide ligand. When grown on potassium cyanide, this yeast produces formamide (B127407) and formic acid as transient intermediates. The final product that accumulates in the culture medium is ammonia, which the organism can then utilize as a nitrogen source. This suggests a hydrolytic pathway for cyanide detoxification.
Table 2: Proposed Metabolic Intermediates in Tetracyanonickelate(II) Degradation
| Microorganism | Proposed Intermediate(s) | Final Product(s) | Notes |
| Pseudomonas putida BCN3 | Nickel cyanide [Ni(CN)₂] | Not fully elucidated | Degradation is inhibited by the presence of ammonia. |
| Cryptococcus humicolus MCN2 | Formamide, Formic acid | Ammonia | Pathway elucidated using potassium cyanide as the nitrogen source. |
Frontiers in Research and Future Perspectives for Dipotassium Tetracyanonickelate Ii
Development of Novel Synthetic Approaches for Functional Materials
The quest for new materials with specific functions has driven the development of innovative synthetic strategies using the tetracyanonickelate(II) anion as a reliable building block. Researchers are moving beyond simple precipitation reactions to more controlled methods that dictate the final architecture and properties of the material.
A significant area of development is the synthesis of heterometallic coordination polymers. By reacting Dipotassium (B57713) tetracyanonickelate(II) with other transition metal salts and organic ligands, chemists can construct multidimensional networks. tandfonline.comdergipark.org.tr For instance, new two-dimensional (2D) heteronuclear complexes with the general formula [M(L)₂Ni(µ-CN)₄]n (where M can be Cu, Zn, or Cd and L is a ligand like 4-ethylpyridine) have been synthesized. tandfonline.comtandfonline.com These syntheses demonstrate how the choice of the secondary metal and the organic ligand can direct the assembly of 2D layered structures, which can be further extended into three-dimensional (3D) networks through weaker intermolecular interactions. tandfonline.comtandfonline.com
The "metalloligand" strategy represents another sophisticated approach, where a pre-formed metal complex is used as a ligand to coordinate with another metal center. rsc.org The tetracyanonickelate(II) anion is an exemplary metalloligand, linking metal-containing units into extended frameworks. rsc.orgresearchgate.net This method provides a higher degree of control over the final structure compared to one-pot self-assembly reactions. rsc.org
Furthermore, controlled crystallization processes are being employed to fabricate nanomaterials with specific morphologies. A bottom-up synthesis has been demonstrated for creating 2D cyano-bridged Cu-Ni coordination polymer (CP) nanoflakes. mdpi.com This was achieved by using citrate (B86180) anions to chelate the copper ions, which slows down the rapid coordination reaction with tetracyanonickelate(II), reducing the number of nucleation sites and promoting the growth of larger, well-defined nanoflakes. mdpi.com Such nanostructured CPs are valuable as precursors for other functional materials; for example, thermal treatment of these Cu-Ni CP nanoflakes in air leads to the formation of nanoporous mixed Cu-Ni oxides, which have potential applications in energy storage. mdpi.com These advanced synthetic methodologies are crucial for producing novel functional materials, including zwitterionic cyclophanes and other complex molecular architectures. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of tetracyanonickelate(II) and its derivatives. techscience.com These theoretical methods provide deep insights into electronic structure, bonding, and spectral properties that are often difficult to probe experimentally.
For decades, the electronic structure of the [Ni(CN)₄]²⁻ anion has been a classic example in ligand field theory, but recent advanced computational studies have challenged and refined previous interpretations. researchgate.netacs.org Using high-level ab initio and DFT methods (such as NEVPT2-CASSCF, EOM-CCSD, and TD-DFT), researchers have revisited the ordering of the frontier d-orbitals. acs.org Contrary to earlier models, these calculations suggest an orbital energy order of dxy < dxz, yz < dz², which is rationalized by considering the strong π-backbonding in the molecular plane that significantly stabilizes the dxy orbital. acs.org
These computational approaches have also led to a reassignment of the electronic absorption spectrum of [Ni(CN)₄]²⁻. Time-dependent DFT (TD-DFT) calculations have shown that previous assignments were only partially correct, and new assignments for key absorption bands have been proposed, providing a more accurate correlation between the electronic transitions and the observed spectrum. researchgate.net
Beyond the isolated anion, computational modeling is vital for studying the complex structures it forms. For newly synthesized nickel(II) complexes, DFT calculations are routinely used to optimize molecular geometries. The theoretical bond lengths and angles can be compared with experimental data from single-crystal X-ray diffraction, showing excellent agreement and validating the computational models. nih.govdntb.gov.ua Furthermore, techniques like Hirshfeld surface analysis can be computationally derived to visualize and quantify intermolecular interactions within the crystal structure. nih.gov The calculation of molecular electrostatic potential (MEP) maps helps to identify the electrophilic and nucleophilic sites within a molecule, predicting how it will interact with other species. mdpi.com This predictive power is essential for designing new molecules and materials with desired reactivity and properties.
| Property | Computational Method | Finding | Reference |
|---|---|---|---|
| Frontier Orbital Ordering | NEVPT2-CASSCF, EOM-CCSD, TD-DFT | The calculated order is dxy < dxz, dyz < dz², differing from previous interpretations. | acs.org |
| Electronic Absorption Spectrum | TD-DFT | Reassignment of bands at 22,400 cm-1 and 32,300 cm-1 to different electronic transitions. | researchgate.net |
| Molecular Geometry | DFT (B3LYP) | Optimized structures show very good agreement with experimental X-ray diffraction data for related Ni(II) complexes. | nih.gov |
| Intermolecular Interactions | Hirshfeld Surface Analysis | Provides visualization and quantification of interactions, such as F⋯H/H⋯F contacts in fluorinated Ni(II) complexes. | nih.gov |
Exploration of New Reactivity Pathways and Catalytic Cycles
The tetracyanonickelate(II) complex and its derivatives are being actively explored as catalysts in a variety of organic transformations. The ability of the nickel center to access different oxidation states and the modular nature of the cyanide-bridged structures it forms are key to its emerging catalytic applications.
A notable example is the catalytic hydrocyanation of acetylenes. rsc.org Research has shown that tetracyanonickelate(II), in the presence of a reducing agent like NaBH₄, can effectively catalyze the addition of HCN to acetylenes to form saturated secondary nitriles. rsc.org In this two-step reaction involving hydrocyanation and hydrogenation, the active species for the hydrocyanation step is proposed to be a hydridotricyanonickelate intermediate. rsc.org This process is significant as it avoids the direct use of highly toxic hydrogen cyanide gas. rsc.org
The versatility of tetracyanonickelate(II) as a building block allows for the creation of heterometallic coordination polymers with tailored catalytic activities. For instance, a cadmium-nickel cyanide-bridged coordination polymer, [Cd(4epy)₂Ni(µ-CN)₄]n, has been shown to act as an efficient heterogeneous catalyst for the oxidation of primary and secondary alcohols. tandfonline.comtandfonline.com This catalyst exhibits moderate to good product yields and, notably, 100% selectivity for aldehydes in the oxidation of some aromatic alcohols, with no over-oxidation to carboxylic acids observed even after 24 hours. tandfonline.comtandfonline.com This selectivity is a highly desirable feature in fine chemical synthesis.
Furthermore, related dinuclear nickel(II) complexes have been found to catalyze photo-oxidation reactions. Upon photoexcitation, these complexes can sensitize the formation of singlet oxygen, a highly reactive species, which can then be used to catalyze the oxidation of substrates like cyclo-dienes. researchgate.net The development of such catalytic systems, particularly those that can be activated by light, is a growing area of interest for sustainable chemistry.
| Catalyst System | Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| [Ni(CN)₄]²⁻ with NaBH₄ | Hydrocyanation | Acetylenes | Catalyzes hydrocyanation and hydrogenation to form saturated nitriles; active species is hydridotricyanonickelate. | rsc.org |
| [Cd(4epy)₂Ni(µ-CN)₄]n | Heterogeneous Alcohol Oxidation | Primary and secondary alcohols | Achieves moderate to good yields (35-100%) with high selectivity for aldehydes from aromatic alcohols. | tandfonline.comtandfonline.com |
| Dinuclear Ni₂II,II complexes | Photo-oxidation | Cyclo-dienes | Can sensitize the formation of singlet oxygen under light irradiation to catalyze oxidation. | researchgate.net |
Design of Next-Generation Coordination Polymers with Tailored Properties
The tetracyanonickelate(II) anion is a premier building block for the rational design of coordination polymers (CPs) with predictable structures and tunable properties. researchgate.netmdpi.com Its rigid, square-planar geometry and four cyanide ligands capable of bridging to other metal centers allow for the construction of extended networks with diverse dimensionalities (1D, 2D, and 3D). tandfonline.commdpi.com
The properties of the resulting CPs can be tailored by the choice of the constituent components. For instance, when paramagnetic metal ions like copper(II) are linked by the diamagnetic [Ni(CN)₄]²⁻ anion, the resulting material can exhibit interesting magnetic properties, such as antiferromagnetic interactions between the copper centers. researchgate.net
The dimensionality and topology of the final network can also be controlled by the reaction conditions. A series of CPs assembled from [Ni(cyclam)]²⁺ and octacyanidometallate anions demonstrated that modifying reaction conditions like temperature and the presence of different salts could yield a family of related but structurally distinct networks, ranging from 1D chains to 3D frameworks. nih.gov Similarly, studies using lanthanide ions and dicarboxylate ligands have shown that an increase in synthesis temperature can lead to structural transformations and the formation of more hydrated and complex 3D coordination polymers. mdpi.com This ability to direct the assembly process is critical for achieving materials with tailored porosity, catalytic activity, or magnetic behavior. The ultimate goal is to move from serendipitous discovery to rational design, creating next-generation materials for specific applications in areas like gas storage, separation, and sensing. mdpi.com
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing dipotassium nickel(2+) tetracyanide with high purity?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between nickel(II) salts (e.g., NiCl₂) and potassium cyanide under controlled pH (8–10) and inert atmospheres to prevent cyanide oxidation. Purification via recrystallization in ethanol-water mixtures is critical to remove excess K⁺ ions. Validate purity using elemental analysis and FT-IR spectroscopy to confirm the absence of unreacted cyanide ligands .
Q. How can the crystal structure of K₂Ni(CN)₄ be reliably characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining coordination geometry. For powder samples, pair SCXRD with Rietveld refinement to resolve lattice parameters. Complementary techniques like Raman spectroscopy can identify Ni–CN stretching modes (expected range: 400–500 cm⁻¹) to corroborate structural data .
Q. What factors influence the stability of K₂Ni(CN)⁴ in aqueous solutions?
- Methodological Answer : Stability is pH-dependent due to cyanide ligand protonation. Conduct UV-Vis spectroscopy under varying pH (4–12) to monitor absorbance shifts at ~300 nm (Ni²⁺ d-d transitions). Thermodynamic stability constants (log β) can be calculated via potentiometric titrations with competing ligands like EDTA .
Advanced Research Questions
Q. How can conflicting spectroscopic data on Ni–CN bonding in K₂Ni(CN)₄ be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or hydration states. Use DFT calculations (e.g., B3LYP functional) to model electronic structures and compare simulated vs. experimental spectra. Validate with EXAFS to directly probe Ni–C bond distances (~1.85 Å) and coordination symmetry .
Q. What experimental designs are optimal for studying K₂Ni(CN)₄’s redox behavior in catalytic applications?
- Methodological Answer : Employ cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) with TBAPF₆ as electrolyte. Vary scan rates (10–500 mV/s) to distinguish diffusion-controlled vs. surface-confined processes. Pair with in-situ IR spectroscopy to identify intermediate cyano species during redox transitions .
Q. How can computational methods improve mechanistic understanding of K₂Ni(CN)₄’s ligand-exchange kinetics?
- Methodological Answer : Use ab initio molecular dynamics (AIMD) simulations to model ligand substitution pathways. Compare activation energies (Δ‡) for CN⁻ vs. alternative ligands (e.g., SCN⁻). Validate with stopped-flow kinetics under pseudo-first-order conditions and Eyring analysis to derive Δ‡ experimentally .
Data Analysis & Theoretical Frameworks
Q. How to reconcile discrepancies in reported magnetic moments for K₂Ni(CN)₄?
- Methodological Answer : Magnetic data contradictions may stem from sample hydration or impurity phases. Perform SQUID magnetometry on rigorously dried samples and correlate with TGA data. For low-spin Ni²⁺ complexes, expect μeff ~ 0–1.5 BM; deviations suggest paramagnetic impurities or lattice defects .
Q. What theoretical frameworks guide the study of K₂Ni(CN)₄’s supramolecular interactions?
- Methodological Answer : Leverage Crystal Engineering principles, focusing on π-stacking of CN⁻ ligands and K⁺···N≡C interactions. Hirshfeld surface analysis can quantify intermolecular contacts, while DFT-D3 (dispersion-corrected) calculations predict packing motifs. Compare with SCXRD-derived Hirshfeld plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
